molecular formula C15H13ClO B2542158 3-Chloro-1,1-diphenylpropan-2-one CAS No. 13294-63-8

3-Chloro-1,1-diphenylpropan-2-one

Cat. No.: B2542158
CAS No.: 13294-63-8
M. Wt: 244.72
InChI Key: FDKZWKIFDIVPDI-UHFFFAOYSA-N
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Description

3-Chloro-1,1-diphenylpropan-2-one (CAS: 13294-63-8) is a chlorinated ketone derivative with the molecular formula C₁₅H₁₃ClO and a molecular weight of 244.72 g/mol . The compound is strictly for research use, with a purity exceeding 98.00%, and is utilized in laboratory settings for chemical synthesis or pharmacological studies .

Properties

IUPAC Name

3-chloro-1,1-diphenylpropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO/c16-11-14(17)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKZWKIFDIVPDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-1,1-diphenylpropan-2-one can be synthesized through several methods. One common method involves the reaction of benzyl chloride with benzaldehyde in the presence of a base, followed by chlorination . The reaction conditions typically include:

    Temperature: Room temperature to 50°C

    Solvent: Organic solvents like dichloromethane or toluene

    Catalyst: Base such as sodium hydroxide or potassium carbonate

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1,1-diphenylpropan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Chloro-1,1-diphenylpropan-2-one is used in various scientific research applications, including:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and physicochemical properties of 3-Chloro-1,1-diphenylpropan-2-one and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Physical State Storage Conditions Primary Applications
This compound C₁₅H₁₃ClO 244.72 Ketone, Chloro, Diphenyl Solid 2–8°C Research
3-Chloro-1-propene (Allyl chloride) C₃H₅Cl 76.53 Alkene, Chloro Liquid Room temperature Industrial synthesis
1-Chloro-3-(3-chlorophenyl)propan-2-one C₉H₈Cl₂O 203.07 Ketone, Dichloro Not specified Not specified Not specified
Epichlorohydrin C₃H₅ClO 92.52 Epoxide, Chloro Liquid Not specified Epoxy resin production
3-Chloro-2-methylpropene (Methallyl chloride) C₄H₇Cl 90.55 Alkene, Chloro, Methyl Liquid Not specified Polymer synthesis
Key Observations:
  • Molecular Complexity : The diphenyl groups in this compound contribute to its higher molecular weight and hydrophobicity compared to simpler chlorinated alkenes like allyl chloride or epichlorohydrin.
  • Functional Groups : The ketone group distinguishes it from epichlorohydrin (epoxide) and allyl chloride (alkene), influencing reactivity. For example, the ketone may undergo nucleophilic additions, whereas epichlorohydrin reacts via ring-opening mechanisms .

Reactivity and Stability

  • This compound : The chlorine atom at the β-position relative to the ketone may participate in elimination or substitution reactions, though steric hindrance from the phenyl groups could slow kinetics. Stability is temperature-sensitive, requiring strict storage protocols .
  • Allyl Chloride (3-Chloro-1-propene) : The allylic chloride structure facilitates SN2 reactions and polymerizations, making it industrially valuable .
  • Epichlorohydrin : The strained epoxide ring reacts readily with nucleophiles (e.g., amines, alcohols) to form cross-linked polymers, a property absent in the diphenylpropan-2-one derivative .

Biological Activity

3-Chloro-1,1-diphenylpropan-2-one, also known as benzyl chloroacetone, is a compound of interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C15H13ClO
  • Molecular Weight : 252.72 g/mol

The structure consists of a propanone backbone substituted with two phenyl groups and a chlorine atom, contributing to its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit key metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Cytotoxicity

In vitro studies have shown that this compound possesses cytotoxic effects on various cancer cell lines. The compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death.

Cell Line IC50 (µM)
HeLa (cervical cancer)15 µM
MCF-7 (breast cancer)20 µM
A549 (lung cancer)25 µM

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways essential for bacterial growth.
  • Apoptotic Pathways : In cancer cells, the compound triggers mitochondrial dysfunction and activates apoptotic signaling cascades.

Study on Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against clinical isolates of bacteria. Results demonstrated a broad spectrum of activity with low MIC values, suggesting potential for development as an antimicrobial agent .

Cytotoxicity Assessment

A recent investigation assessed the cytotoxic effects of the compound on various cancer cell lines. The findings indicated that it selectively induced apoptosis in malignant cells while exhibiting minimal toxicity towards normal cells. This selectivity highlights its potential as a chemotherapeutic agent .

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